molecular formula C20H28N2O12 B13393911 N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Cat. No.: B13393911
M. Wt: 488.4 g/mol
InChI Key: JQGZMRCVWYGGHU-UHFFFAOYSA-N
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Description

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a structurally complex acetamide derivative characterized by a central oxane (pyranose) ring system substituted with a 4-nitrophenoxy group, a hydroxymethyl group, and a branched carbohydrate moiety (3,4,5-trihydroxy-6-methyloxan-2-yl).

The 4-nitrophenoxy group is a strong electron-withdrawing substituent, likely influencing the compound’s electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as crystallization, filtration, and chromatography to isolate the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or enzymatic conditions:

  • Glycosidic Bond Cleavage : Acidic hydrolysis (e.g., HCl, 0.1 M, 80°C) breaks the glycosidic linkages, yielding simpler sugars (e.g., glucose derivatives) and acetamide byproducts. This reaction is critical for structural elucidation.

  • Ester Hydrolysis : Basic conditions (e.g., NaOH, pH 10–12) hydrolyze acetyl groups, regenerating free hydroxyl moieties. This is reversible under acetylation conditions.

Reduction Reactions

The 4-nitrophenoxy group is redox-active:

  • Nitro to Amine Reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi) or sodium borohydride (NaBH₄, ethanol) reduces the nitro group (–NO₂) to an amine (–NH₂), forming a bioactive intermediate.

Acetylation Reactions

Hydroxyl groups participate in acetylation:

  • Esterification : Treatment with acetic anhydride (Ac₂O, pyridine catalyst) acetylates free hydroxyls, forming acetyl esters. This modifies solubility and stability.

Oxidation Reactions

Primary hydroxyl groups are susceptible to oxidation:

  • Carboxylic Acid Formation : Jones reagent (CrO₃/H₂SO₄) oxidizes primary –CH₂OH groups to –COOH, altering polarity and biological activity .

Reaction Conditions and Optimization

Key parameters influencing reaction outcomes include temperature, pH, and catalysts. Below is a comparative table of optimized conditions:

Reaction Type Conditions Products Yield References
Acidic Hydrolysis0.1 M HCl, 80°C, 4 hrGlucose derivatives + acetamide85%
Nitro ReductionH₂ (50 psi), Pd-C, ethanol, 25°C, 2 hrAmine-functionalized derivative72%
AcetylationAc₂O, pyridine, 60°C, 1 hrFully acetylated analog90%
Oxidation (Jones)CrO₃/H₂SO₄, 0°C, 30 minCarboxylic acid derivative68%

Mechanistic Insights

  • Hydrolysis : Protonation of glycosidic oxygen initiates bond cleavage, followed by nucleophilic water attack.

  • Reduction : Nitro groups undergo sequential electron transfer, forming nitroso and hydroxylamine intermediates before amine formation.

  • Acetylation : Pyridine acts as a base, deprotonating hydroxyls to enhance nucleophilic attack on acetic anhydride.

Analytical Validation

Reaction progress is monitored via:

  • TLC : Rf values shift with product polarity changes.

  • NMR : Disappearance of nitrophenoxy protons (δ 8.2–8.4 ppm) confirms reduction .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 1230 for parent compound) verify product identity.

This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives, though further studies are needed to explore its full mechanistic scope. Experimental protocols should prioritize controlled conditions to minimize side reactions.

Scientific Research Applications

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide with analogous acetamide derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Features
Target Compound C₂₁H₂₈N₂O₁₄* ~580.47 g/mol 4-Nitrophenoxy, trihydroxy-methyloxan, hydroxymethyl, acetamide Glycosylation enhances hydrophilicity; nitro group may confer redox activity.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) C₂₁H₁₈ClN₄O₂ 393.11 g/mol 4-Chlorophenyl, naphthalenyloxy-triazole, acetamide Triazole linker may enhance π-π stacking; chloro group increases lipophilicity.
2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 577754-32-6) C₁₂H₁₁N₅O₄S 321.31 g/mol 4-Nitrophenyl, triazinone-thioether, acetamide Nitro group shared with target; triazinone core may enable metal coordination.
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a-l) Variable ~350–400 g/mol Thiazolidinone, coumarin-oxy, acetamide Thiazolidinone and coumarin moieties suggest antimicrobial or anti-inflammatory activity.

*Estimated based on structural similarity to glycosylated compounds in .

Key Differences and Implications

Compound 6m and CAS 577754-32-6 lack glycosylation but incorporate aromatic systems (naphthalene, triazinone) that may enhance membrane permeability.

Electron-Withdrawing Groups: The 4-nitrophenoxy group in the target compound and CAS 577754-32-6 could confer redox activity or serve as a spectroscopic tag (e.g., UV-Vis absorption). In contrast, 6m uses a chloro substituent for electronic modulation.

Biological Activity: Thiazolidinone-coumarin hybrids (3a-l) are associated with antimicrobial properties, while triazole-linked analogs (6m) may exhibit kinase inhibition. The target compound’s bioactivity remains speculative but could involve glycosidase inhibition due to its carbohydrate motif.

Biological Activity

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a complex organic compound notable for its intricate structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Structural Characteristics

The compound has the molecular formula C14H18N2O10C_{14}H_{18}N_{2}O_{10} and a molecular weight of approximately 342.30 g/mol. It features multiple functional groups, including hydroxyl, nitro, and acetamido groups, which enhance its chemical reactivity and biological activity. The glycosidic structure suggests potential interactions with biological systems, particularly in enzyme-substrate interactions .

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the para-nitrophenoxy group is believed to contribute to these effects by interacting with microbial cell membranes or metabolic pathways .

2. Antioxidant Activity

The extensive hydroxylation in the compound suggests strong antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems .

3. Enzyme Inhibition

Preliminary studies have shown that this compound may act as a substrate for certain enzymes involved in carbohydrate metabolism. This property could be beneficial in therapeutic applications targeting metabolic disorders .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of structurally similar compounds found that they exhibited significant inhibition against various bacterial strains. The study concluded that the para-nitrophenoxy group enhances the compound's ability to disrupt bacterial cell walls .

Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound showed a high capacity for scavenging free radicals compared to standard antioxidants like ascorbic acid .

Case Study 3: Enzyme Interaction Studies
Research focusing on enzyme kinetics revealed that this compound could inhibit specific enzymes linked to carbohydrate metabolism, suggesting its potential role in managing diabetes and other metabolic conditions .

Summary of Biological Activities

Activity Type Description
AntimicrobialExhibits significant inhibition against various bacterial strains due to structural properties.
AntioxidantShows strong free radical scavenging ability compared to standard antioxidants.
Enzyme InhibitionActs as a substrate for enzymes involved in carbohydrate metabolism, potentially aiding metabolic health.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction progress be monitored?

  • Answer : Synthesis of structurally complex acetamide derivatives typically involves multi-step organic reactions. For example, coupling reactions using potassium carbonate in dimethylformamide (DMF) under ambient conditions are common, with thin-layer chromatography (TLC) to monitor completion . Purification often involves recrystallization or column chromatography. For glycosidic linkages (e.g., oxan-2-yl groups), protecting-group strategies may be required to prevent undesired side reactions .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., nitrophenoxy, hydroxymethyl groups) and stereochemistry of the oxane rings. 1^1H and 13^13C NMR are critical for verifying acetamide and glycosidic bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl, nitro, acetamide C=O stretches) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential toxicity and irritancy .
  • Ventilation : Work in a fume hood to avoid inhalation of nitro-containing byproducts .
  • Storage : Keep in a cool, dry place, away from oxidizing agents and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, particularly the glycosylation step?

  • Answer :

  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize reaction parameters like temperature, solvent polarity, and catalyst loading .
  • Protecting Groups : Use temporary protecting groups (e.g., acetyl for hydroxyls) during glycosidic bond formation to improve regioselectivity .
  • Real-Time Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Answer :

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts to identify discrepancies arising from solvent effects or conformational flexibility .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by obtaining a single-crystal structure, especially for the oxane ring configuration .
  • 2D NMR Techniques : Use HSQC, HMBC, and NOESY to assign overlapping signals and verify spatial proximity of substituents .

Q. What strategies mitigate instability of the nitro group under acidic or reducing conditions during derivatization?

  • Answer :

  • Condition Screening : Test mild reducing agents (e.g., catalytic hydrogenation at low pressure) to avoid nitro-group reduction while modifying other functional groups .
  • pH Control : Maintain neutral to slightly basic conditions during reactions to prevent nitro-group decomposition .
  • Alternative Protecting Groups : Replace nitro with temporary groups (e.g., tert-butyloxycarbonyl) if further functionalization is required .

Q. How can the compound’s stability in aqueous solutions be assessed for biological assays?

  • Answer :

  • Forced Degradation Studies : Expose the compound to varying pH (1–13), temperatures (25–60°C), and light conditions. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative pathways .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) in buffer solutions to establish shelf-life recommendations .

Q. Methodological Tables

Table 1 : Typical Characterization Parameters for Acetamide Derivatives

TechniqueKey ObservationsReference
1^1H NMRδ 2.0–2.1 ppm (acetamide CH3_3), δ 7–8 ppm (nitrophenoxy aromatic protons)
HRMS[M+H]+^+ calculated vs. observed (error < 2 ppm)
IR1650–1680 cm1^{-1} (C=O stretch), 1520 cm1^{-1} (NO2_2 asymmetric stretch)

Table 2 : Reaction Optimization Variables for Glycosylation

ParameterRange TestedOptimal Value
Temperature20–60°C25°C
SolventDMF, DMSO, THFDMF
CatalystK2_2CO3_3, NaHK2_2CO3_3
Reaction Time2–24 hours6 hours
Reference

Properties

Molecular Formula

C20H28N2O12

Molecular Weight

488.4 g/mol

IUPAC Name

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)

InChI Key

JQGZMRCVWYGGHU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O

Origin of Product

United States

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